molecular formula C10H16 B1215892 (+)-beta-Phellandrene CAS No. 6153-16-8

(+)-beta-Phellandrene

Cat. No. B1215892
CAS RN: 6153-16-8
M. Wt: 136.23 g/mol
InChI Key: LFJQCDVYDGGFCH-JTQLQIEISA-N
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Description

(+)-beta-Phellandrene belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. Thus, (+)-beta-phellandrene is considered to be an isoprenoid lipid molecule (+)-beta-Phellandrene is considered to be a practically insoluble (in water) and relatively neutral molecule (+)-beta-Phellandrene has been primarily detected in feces. Within the cell, (+)-beta-phellandrene is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, (+)-beta-phellandrene can be found in ginger. This makes (+)-beta-phellandrene a potential biomarker for the consumption of this food product.
(+)-beta-phellandrene is a beta-phellandrene in which the chiral centre has S configuration. It has a role as a plant metabolite. It is an enantiomer of a (-)-beta-phellandrene.

properties

CAS RN

6153-16-8

Product Name

(+)-beta-Phellandrene

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

(6S)-3-methylidene-6-propan-2-ylcyclohexene

InChI

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6,8,10H,3,5,7H2,1-2H3/t10-/m0/s1

InChI Key

LFJQCDVYDGGFCH-JTQLQIEISA-N

Isomeric SMILES

CC(C)[C@@H]1CCC(=C)C=C1

SMILES

CC(C)C1CCC(=C)C=C1

Canonical SMILES

CC(C)C1CCC(=C)C=C1

boiling_point

171-172°C

Other CAS RN

6153-17-9
6153-16-8

physical_description

Liquid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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